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Compound of Interest

Compound Name: Twistane

Cat. No.: B1239035

The discovery and development of new drugs are significantly driven by the exploration of
novel chemical scaffolds that can provide unique three-dimensional arrangements of functional
groups, leading to improved pharmacological properties.[1] Rigid, non-aromatic, polycyclic
hydrocarbon scaffolds, often referred to as "caged hydrocarbons,” have garnered considerable
attention in medicinal chemistry due to their favorable physicochemical properties.[2]

Adamantane, the most well-studied caged hydrocarbon, has been successfully incorporated
into numerous approved drugs.[1] Its rigid, diamondoid structure imparts several desirable
characteristics to drug candidates, including:

» Enhanced Lipophilicity: The hydrocarbon framework increases the molecule's affinity for lipid
environments, which can improve membrane permeability and oral bioavailability.[3]

o Metabolic Stability: The compact and sterically hindered nature of the adamantane cage can
protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's
half-life.[2]

» Precise Three-Dimensional Orientation: The rigid scaffold provides a fixed platform for the
precise spatial arrangement of pharmacophoric groups, which can lead to higher binding
affinity and selectivity for the target protein.[2]

Examples of successful adamantane-based drugs include the antiviral agent Amantadine, the
anti-Alzheimer's drug Memantine, and the DPP-4 inhibitor Saxagliptin.[1] The success of
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adamantane highlights the potential of other unique caged hydrocarbons as valuable starting
points for drug discovery.

Twistane: A Chiral and Conformationally Unique
Scaffold

Twistane (tricyclo[4.4.0.03,8]decane) is an isomer of adamantane that possesses a distinct
and intriguing structure. Unlike the highly symmetrical and achiral adamantane, twistane has a
twisted boat conformation for all its constituent cyclohexane rings, resulting in a chiral D2
symmetry. This inherent chirality and unique three-dimensional shape make twistane an
attractive, yet underexplored, scaffold for the design of novel therapeutic agents.

The introduction of the twistane core into a drug candidate could offer several advantages:

» Novel Chemical Space: Twistane derivatives represent a largely unexplored area of
chemical space, offering the potential to identify novel interactions with biological targets.

o Stereospecific Interactions: The inherent chirality of the twistane scaffold can be exploited to
achieve stereospecific binding to target proteins, potentially leading to improved potency and
reduced off-target effects.

» Unigue Pharmacokinetic Profile: The distinct shape and lipophilicity of twistane may result in
different absorption, distribution, metabolism, and excretion (ADME) properties compared to
more planar or flexible scaffolds.

While the direct application of twistane derivatives in drug discovery is still in its nascent
stages, the principles and methodologies established for adamantane-based drug design can
serve as a valuable guide for exploring the therapeutic potential of this unique scaffold.

Application Notes: Exploring the Therapeutic

Potential of Twistane Derivatives
Synthesis of Functionalized Twistane Derivatives

The synthesis of the twistane core has been achieved through various routes, often involving
multi-step sequences.[4] For drug discovery applications, the key is the ability to introduce a
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variety of functional groups at specific positions on the twistane scaffold. This allows for the
systematic exploration of structure-activity relationships (SAR).

A general strategy for the synthesis of functionalized twistane derivatives can be envisioned as
follows:

» Synthesis of the Twistane Core: Utilize an established multi-step synthesis to produce the
basic twistane hydrocarbon.

» Functionalization of the Scaffold: Introduce functional groups (e.g., hydroxyl, amino,
carboxyl) onto the twistane core. This can be achieved through various organic reactions,
such as oxidation, amination, or carbonylation. The specific positions of functionalization will
depend on the synthetic route chosen.

» Derivatization: The initial functional groups can then be used as handles to attach a wide
range of substituents, allowing for the creation of a library of diverse twistane derivatives for
biological screening.

Biological Evaluation: Screening for Therapeutic Activity

Once a library of twistane derivatives has been synthesized, the next step is to evaluate their
biological activity. This typically involves a series of in vitro assays to assess their cytotoxicity,
enzyme inhibitory activity, and other relevant pharmacological properties.

3.2.1. Cytotoxicity Screening

A primary screen for potential anticancer agents is the evaluation of their cytotoxicity against a
panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell
viability.[5]

Table 1: Hypothetical Cytotoxicity Data for a Series of Twistane Derivatives

Disclaimer: The following data is illustrative and intended to demonstrate how quantitative data
for twistane derivatives could be presented. The IC50 values are hypothetical and based on
trends observed for structurally related adamantane compounds.[6][7]

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/24/4756
https://www.researchgate.net/publication/380139646_Novel_Adamantane_Derivatives_Synthesis_Cytotoxicity_and_Antimicrobial_Properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

MCF-7 IC50
Compound ID R-Group (M) A549 IC50 (uM) HeLa IC50 (pM)
M
TW-001 -H > 100 > 100 > 100
TW-002 -OH 85.2 92.1 88.5
TW-003 -NH2 76.5 81.3 79.2
TW-004 -COOH 63.8 68.9 65.4
TW-005 -CONH(4-CI-Ph) 12.3 15.7 14.1
-CONH(3,4-diCl-
TW-006 5.8 7.2 6.5
Ph)
Doxorubicin (Positive Control) 0.9 1.2 1.1

3.2.2. Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[8] For
example, kinase inhibitors are a major class of anticancer drugs. In vitro kinase assays can be
used to determine the potency of twistane derivatives as enzyme inhibitors.[9][10]

Table 2: Hypothetical Kinase Inhibition Data for Twistane Derivatives

Disclaimer: The following data is illustrative. The IC50 values are hypothetical and based on
data for analogous adamantane-based enzyme inhibitors.[8][11]

Compound ID R-Group Kinase Target IC50 (nM)
TW-007 -NH-CO-(2-pyridyl) JAK3 850
TW-008 -NH-CO-(4-pyridyl) JAK3 620
-NH-CO-(2-
TW-009 _ o JAK3 150
aminopyrimidine)
-NH-CO-(4-
TW-010 JAK3 85

aminophenoxy)

Staurosporine (Positive Control) JAK3 5
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Computational Studies in Twistane-Based Drug Design

Computational methods are integral to modern drug discovery, enabling the rational design and
optimization of drug candidates.[12][13]

3.3.1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a
molecule when bound to a target protein.[14][15] This can provide insights into the binding
mode and affinity of twistane derivatives, helping to guide the design of more potent
compounds.[16][17]

3.3.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR is a method that correlates the chemical structure of a series of compounds with their
biological activity.[18][19] By developing a QSAR model for a set of twistane derivatives, it is
possible to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic
efforts.

Experimental Protocols
Protocol for MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of twistane
derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
[20][21][22]

Materials:

96-well cell culture plates

Cancer cell lines (e.g., MCF-7, A549, Hela)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Twistane derivatives dissolved in DMSO (stock solutions)

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

Phosphate-buffered saline (PBS)

Multi-channel pipette

Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2
atmosphere.

e Compound Treatment: Prepare serial dilutions of the twistane derivatives in complete
medium from the DMSO stock solutions. The final DMSO concentration should not exceed
0.5%. Remove the medium from the wells and add 100 pL of the diluted compounds. Include
wells with medium and DMSO as a negative control and a known cytotoxic drug as a positive
control.

 Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

o MTT Addition: After the incubation period, add 10 pL of MTT solution to each well. Incubate
for 3-4 hours at 37°C.

e Solubilization: Carefully remove the medium containing MTT and add 100 pL of the
solubilization solution to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
control wells. Plot the percentage of viability against the compound concentration to
determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay as an Example)
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This protocol outlines a general procedure for an in vitro kinase inhibition assay using the ADP-
Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase
reaction.[10][23]

Materials:

Recombinant kinase (e.g., JAK3)

¢ Kinase substrate (e.g., a specific peptide)

e ATP

o Kinase assay buffer

o Twistane derivatives dissolved in DMSO

o ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

o White, opaque 384-well plates

e Luminometer plate reader

Procedure:

o Reagent Preparation: Prepare serial dilutions of the twistane derivatives in kinase assay
buffer. The final DMSO concentration should be kept low (e.g., <1%).

o Assay Plate Setup: Add 1 pL of the diluted compounds or DMSO (control) to the wells of a
384-well plate.

e Kinase Addition: Add 2 pL of the kinase solution to each well.

e Reaction Initiation: Start the kinase reaction by adding 2 uL of a solution containing the
substrate and ATP to each well.

 Incubation: Incubate the plate at room temperature for 1 hour.
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e Reaction Termination: Stop the reaction by adding 5 pL of ADP-Glo™ Reagent to each well.
Incubate for 40 minutes at room temperature.

» Signal Generation: Add 10 pL of Kinase Detection Reagent to each well. Incubate for 30
minutes at room temperature to generate a luminescent signal.

e Luminescence Measurement: Measure the luminescence using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP produced and
thus to the kinase activity. Calculate the percentage of inhibition for each compound
concentration relative to the control wells. Determine the IC50 value by plotting the
percentage of inhibition against the compound concentration.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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